![molecular formula C11H12O2S B13184280 [(3-Methylidenecyclobutyl)sulfonyl]benzene](/img/structure/B13184280.png)
[(3-Methylidenecyclobutyl)sulfonyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3-Methylidenecyclobutyl)sulfonyl]benzene is an organic compound with the molecular formula C₁₁H₁₂O₂S It is a benzene derivative featuring a sulfonyl group attached to a cyclobutyl ring with a methylene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Methylidenecyclobutyl)sulfonyl]benzene typically involves the reaction of benzene derivatives with sulfonyl chlorides under controlled conditions. One common method includes the use of electrophilic aromatic substitution reactions where benzene reacts with sulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution processes. These processes are optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
[(3-Methylidenecyclobutyl)sulfonyl]benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions where electrophiles replace hydrogen atoms on the benzene ring.
Oxidation and Reduction: The sulfonyl group can be oxidized or reduced under specific conditions, altering the compound’s reactivity and properties.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as sulfuric acid (H₂SO₄), nitric acid (HNO₃), and halogens (Cl₂, Br₂) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can yield nitro derivatives, while oxidation can produce sulfonic acids .
Scientific Research Applications
[(3-Methylidenecyclobutyl)sulfonyl]benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of [(3-Methylidenecyclobutyl)sulfonyl]benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The sulfonyl group enhances the compound’s reactivity, allowing it to participate in various chemical reactions. The pathways involved include the formation of cationic intermediates and subsequent stabilization through resonance structures .
Comparison with Similar Compounds
[(3-Methylidenecyclobutyl)sulfonyl]benzene can be compared with other benzene derivatives such as:
- [(4-Methylcyclohexyl)sulfonyl]benzene
- [(2-Methylpropyl)sulfonyl]benzene
- [(3-Methylcyclopentyl)sulfonyl]benzene
These compounds share similar structural features but differ in the nature of the substituents attached to the benzene ring. This compound is unique due to the presence of the cyclobutyl ring with a methylene substituent, which imparts distinct chemical and physical properties .
Properties
Molecular Formula |
C11H12O2S |
|---|---|
Molecular Weight |
208.28 g/mol |
IUPAC Name |
(3-methylidenecyclobutyl)sulfonylbenzene |
InChI |
InChI=1S/C11H12O2S/c1-9-7-11(8-9)14(12,13)10-5-3-2-4-6-10/h2-6,11H,1,7-8H2 |
InChI Key |
BBPQZLZLJKDISO-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC(C1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


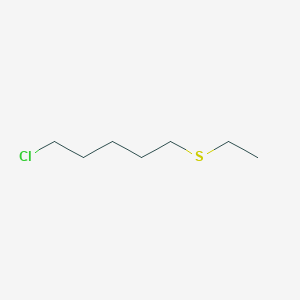
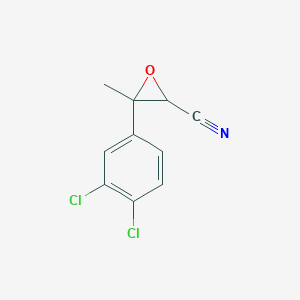
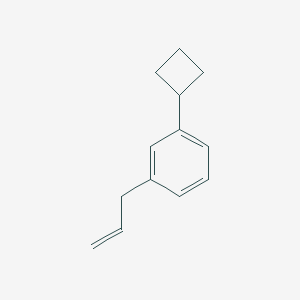

![7-(Aminomethyl)-4-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B13184233.png)
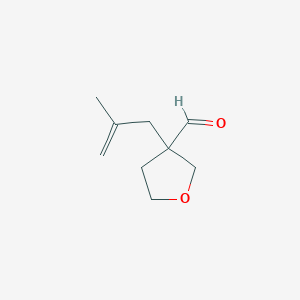
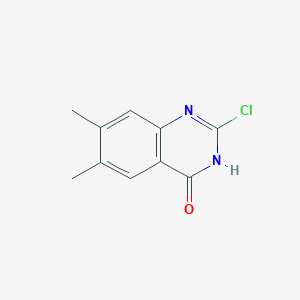
![1-(Bromomethyl)-1-[(propan-2-yloxy)methyl]cyclobutane](/img/structure/B13184263.png)
![1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B13184265.png)
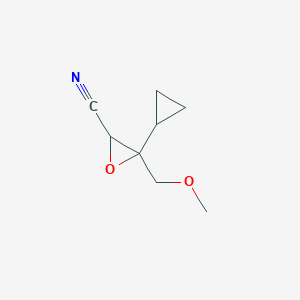



![1-(Chloromethyl)-1-[(propan-2-yloxy)methyl]cyclobutane](/img/structure/B13184296.png)
